Cas no 1216987-60-8 (6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)

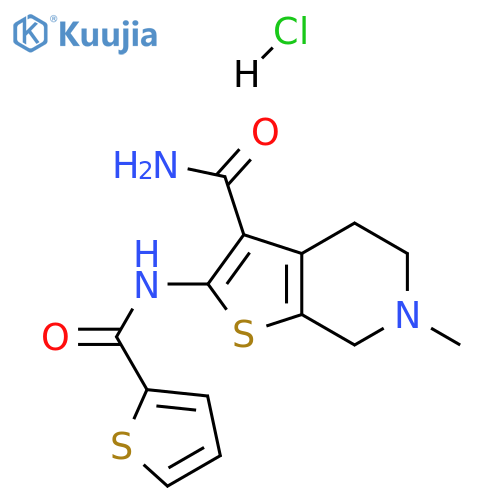

1216987-60-8 structure

商品名:6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride

- 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- AKOS026678222

- SR-01000006717-1

- SR-01000006717

- 6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

- 1216987-60-8

- 6-methyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride

- F0526-1419

-

- インチ: 1S/C14H15N3O2S2.ClH/c1-17-5-4-8-10(7-17)21-14(11(8)12(15)18)16-13(19)9-3-2-6-20-9;/h2-3,6H,4-5,7H2,1H3,(H2,15,18)(H,16,19);1H

- InChIKey: VERLIZQWGLNTJU-UHFFFAOYSA-N

- ほほえんだ: C1N(C)CCC2C(C(N)=O)=C(NC(C3SC=CC=3)=O)SC1=2.[H]Cl

計算された属性

- せいみつぶんしりょう: 357.0372468g/mol

- どういたいしつりょう: 357.0372468g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 434

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 132Ų

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0526-1419-4mg |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0526-1419-50mg |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0526-1419-100mg |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0526-1419-1mg |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0526-1419-20mg |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0526-1419-75mg |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0526-1419-5μmol |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0526-1419-5mg |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0526-1419-10μmol |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0526-1419-30mg |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1216987-60-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

1216987-60-8 (6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride) 関連製品

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量